molecular formula C21H16ClN3O2 B7717285 5-(2-chlorophenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole

5-(2-chlorophenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole

Cat. No. B7717285
M. Wt: 377.8 g/mol
InChI Key: XFOITTUHSDXAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The exact mechanism of action of 5-(2-chlorophenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is not yet fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. For example, this compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-(2-chlorophenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities. This makes it a promising candidate for various research applications. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before use.

Future Directions

There are several potential future directions for research on 5-(2-chlorophenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole. Some of these include:
1. Investigating the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammation.
2. Studying the mechanism of action of this compound to better understand its biological effects.
3. Developing new synthetic methods for the production of this compound to improve its efficiency and yield.
4. Evaluating the potential toxicity of this compound and developing methods to mitigate any adverse effects.
5. Exploring the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 5-(2-chlorophenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 2-ethoxy-6-phenylpyridine-3-carboxylic acid hydrazide with 2-chlorobenzoyl chloride in the presence of a base. This reaction leads to the formation of the intermediate 2-(2-chlorobenzoyl)-N-(2-ethoxy-6-phenylpyridin-3-yl) hydrazinecarboxamide, which is then cyclized to form the final product.

Scientific Research Applications

5-(2-chlorophenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole has been shown to have potential applications in various scientific research fields. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has been investigated for its potential as a therapeutic agent for various diseases.

properties

IUPAC Name

5-(2-chlorophenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c1-2-26-20-16(12-13-18(23-20)14-8-4-3-5-9-14)19-24-21(27-25-19)15-10-6-7-11-17(15)22/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOITTUHSDXAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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